molecular formula C19H17Cl3N4O2S B15110251 2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide

2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B15110251
M. Wt: 471.8 g/mol
InChI Key: YVQWDFQSTXLOGM-UHFFFAOYSA-N
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Description

2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide is a complex organic compound that features a triazole ring, a chlorophenoxy group, and a dichlorophenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step involves the reaction of the triazole intermediate with 4-chlorophenol in the presence of a base such as sodium hydroxide.

    Attachment of the ethyl group: This can be done through an alkylation reaction using ethyl iodide or ethyl bromide.

    Formation of the acetamide moiety: This involves the reaction of the intermediate with 3,5-dichloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenoxy group, potentially leading to the formation of amines or phenols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or phenols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenoxy and dichlorophenyl groups can enhance the compound’s binding affinity and specificity for its targets. The sulfanyl group can undergo redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-[(2-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide
  • 2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(1S,2R)-2-methylcyclohexyl]acetamide
  • 2-[[5-[(2-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Uniqueness

2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenoxy and dichlorophenyl groups enhances its potential as a versatile compound for various applications.

Properties

Molecular Formula

C19H17Cl3N4O2S

Molecular Weight

471.8 g/mol

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C19H17Cl3N4O2S/c1-2-26-17(10-28-16-5-3-12(20)4-6-16)24-25-19(26)29-11-18(27)23-15-8-13(21)7-14(22)9-15/h3-9H,2,10-11H2,1H3,(H,23,27)

InChI Key

YVQWDFQSTXLOGM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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